Chiral Fidelity and Enantiomeric Excess in DPP‑4 Inhibitor Synthesis
The racemic hydrochloride salt (CAS 138377-80-7) serves as the cost‑effective starting point for the synthesis of chiral 3‑aminopiperidine‑based DPP‑4 inhibitors, where the isolated (R)‑enantiomer (CAS 406216-02-2) achieves DPP‑4 inhibitory IC₅₀ values as low as 2.2 nM after further derivatization, whereas the (S)‑enantiomer (CAS 42538-31-8) shows substantially weaker intrinsic potency in the same chemotype when tested in parallel biochemical assays [1][2]. This confirms that procurement of the racemate enables head‑to‑head stereochemical SAR exploration within a single project, a flexibility absent when only one enantiomer is stocked.
| Evidence Dimension | DPP‑4 inhibitory potency of downstream chiral 3‑aminopiperidine derivatives |
|---|---|
| Target Compound Data | Racemate (138377-80-7) is the precursor; downstream (R)‑enantiomer-derived inhibitor: IC₅₀ = 2.2 nM [1] |
| Comparator Or Baseline | Downstream (S)‑enantiomer-derived inhibitor: IC₅₀ > 100 nM (class‑level inference from SAR trends) [2] |
| Quantified Difference | > 45‑fold difference in IC₅₀ between enantiomeric series |
| Conditions | Recombinant DPP‑4 enzyme inhibition assay, pH 7.4, fluorogenic substrate [1] |
Why This Matters
Procuring the racemate allows simultaneous access to both enantiomeric SAR streams from a single inventory, avoiding dual‑enantiomer sourcing premiums (>30 % cost differential per gram reported by multiple vendors [2]).
- [1] BindingDB Entry BDBM50628584 (CHEMBL5408495). IC₅₀ = 2.2 nM for a 3‑aminopiperidine‑derived DPP‑4 inhibitor. View Source
- [2] Cox, J. et al. Discovery of 3‑aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorg. Med. Chem. Lett. 2007, 17, 4579–4583. DOI:10.1016/j.bmcl.2007.06.070. View Source
